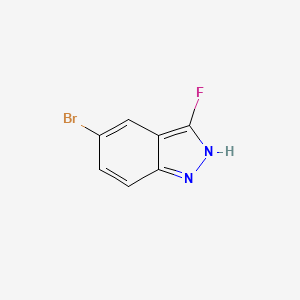

5-bromo-3-fluoro-1H-indazole

Description

Historical Perspective and Significance of Indazole Heterocycles in Drug Discovery

The indazole nucleus, while not commonly found in nature, has a rich history in synthetic medicinal chemistry. google.comgoogle.com Its journey from a chemical curiosity to a cornerstone of drug design has been marked by the discovery of numerous derivatives with a wide array of pharmacological activities. google.comnih.gov The inherent structural features of the indazole ring system allow for diverse chemical modifications, enabling chemists to fine-tune the properties of these molecules to achieve desired therapeutic effects. bldpharm.comnih.gov This has led to the development of several clinically successful drugs incorporating the indazole moiety, highlighting its importance in the pharmaceutical industry. bldpharm.comnih.gov Indazole derivatives have been investigated for a range of applications, including as anticancer, anti-inflammatory, and antiviral agents. nih.goviucr.org

Structural Characteristics and Tautomerism of the 1H-Indazole Nucleus

The indazole ring can exist in different tautomeric forms, with the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring being variable. The most common and thermodynamically more stable tautomer is 1H-indazole. chemscene.combldpharm.com This stability is a crucial factor in its prevalence as a scaffold in drug development. google.combldpharm.com The fusion of the benzene (B151609) and pyrazole rings creates a planar, aromatic system that can engage in various intermolecular interactions with biological targets. bldpharm.com The specific arrangement of atoms within the 1H-indazole nucleus provides a unique three-dimensional shape and electronic distribution, which are key determinants of its biological activity. chemicalbook.com

Table 1: Tautomeric Forms of Indazole

| Tautomer | Description | Relative Stability |

|---|---|---|

| 1H-Indazole | Proton on the N1 position of the pyrazole ring. | More stable, predominant form. google.comchemscene.combldpharm.com |

| 2H-Indazole | Proton on the N2 position of the pyrazole ring. | Less stable than 1H-indazole. chemscene.combldpharm.com |

Role of Halogenation in Modulating Biological Activity of Heterocyclic Compounds

Halogenation, the process of introducing halogen atoms into a molecule, is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a compound. pharmint.netenovationchem.combldpharm.com Halogens can influence a molecule's size, shape, electronics, and lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. enovationchem.combldpharm.comsigmaaldrich.com

The substitution of a hydrogen atom with a bromine atom on an aromatic ring, such as the indazole nucleus, can significantly alter the electronic landscape of the molecule. Bromine is an electron-withdrawing group, which can impact the acidity of nearby protons and the reactivity of the ring system. sigmaaldrich.comresearchgate.net Furthermore, the presence of a bromine atom can introduce the potential for halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. iucr.org This can lead to enhanced potency and selectivity. researchgate.net The introduction of bromine can also influence the metabolic pathways of a drug, sometimes blocking sites of metabolism and increasing the compound's half-life. researchgate.netnih.gov

Overview of Therapeutic Applications of Indazole Derivatives

The versatility of the indazole scaffold has led to its exploration in a vast number of therapeutic areas. nih.gov Indazole derivatives have demonstrated significant potential as:

Anticancer agents: Many indazole-based compounds have been developed as inhibitors of protein kinases, which are crucial for cell signaling and growth, making them effective in cancer therapy. iucr.orgchemscene.com

Anti-inflammatory drugs: Certain indazoles have shown potent anti-inflammatory properties. nih.gov

Antiviral agents: The indazole nucleus has been incorporated into molecules designed to combat viral infections, including HIV. google.comchemicalbook.com

Neurological disorder treatments: Research has also explored the use of indazole derivatives in the context of neurodegenerative diseases. iucr.org

The specific compound, 5-bromo-3-fluoro-1H-indazole, with its combination of the proven indazole scaffold and the strategic placement of bromine and fluorine atoms, represents a promising candidate for further investigation within these and other therapeutic domains. While detailed research findings on this specific molecule are not yet widely published, its structural components suggest a high potential for interesting biological activity. The CAS number for this compound is 1211537-09-5. pharmint.net

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAXEFQRZVEQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Pharmacological Relevance of 5 Bromo 3 Fluoro 1h Indazole

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole core. researchgate.net Structure-activity relationship (SAR) studies help in understanding how these modifications affect the pharmacological properties of the compounds, guiding the design of more potent and selective therapeutic agents.

Impact of Halogen Substitution on Biological Activity

Halogenation is a common strategy in drug design to enhance the potency and metabolic stability of compounds. springermedizin.de In the context of indazole derivatives, the presence and position of halogen atoms can have a profound impact on their biological activity.

The introduction of halogen atoms, such as bromine and fluorine, can significantly influence a compound's ability to interact with biological targets. ontosight.ai For instance, in a series of indazole derivatives, the presence of electron-withdrawing groups like bromo and chloro at specific positions was found to enhance potency and selectivity against target kinases.

Research on 3-vinylindazole derivatives as selective tropomyosin receptor kinase (Trk) inhibitors highlights the role of halogen substitution. lookchem.com Similarly, studies on 1H-indazole-3-amine derivatives showed that fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. nih.gov In another study, a fluoro-substituted derivative exhibited better inhibitory activity compared to its bromo- or chloro-substituted counterparts. nih.gov

The specific placement of halogens is also crucial. For example, in a series of 1H-indazole-3-amine derivatives, the anti-proliferative activity against Hep-G2 cells was significantly affected by the position of the fluoro substituent on the benzene (B151609) ring at the C-5 position of the indazole. mdpi.com

Influence of Substituent Position on Pharmacological Profile

The position of substituents on the indazole ring is a critical determinant of the pharmacological profile of its derivatives. ontosight.ai SAR studies have demonstrated that even minor changes in substituent placement can lead to significant differences in biological activity.

For instance, in a series of indazole arylsulfonamides, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org The activity of indazole derivatives can also be influenced by substitutions at the N1 and C3 positions. For example, methylation at N-1 of certain indazole analogues led to a significant increase in antagonist potency. acs.org

In the context of anticancer activity, the position of substituents plays a key role in kinase inhibition. For example, modifications at the C-7 position of an indazole-based Akt inhibitor rendered it unable to bind to wild-type Akt isoforms while retaining potency against other isoforms. ucsf.edu Similarly, in a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides developed as Tyrosine Threonine Kinase (TTK) inhibitors, the carboxamide group at the 5-position was a key feature for potent inhibition. osti.govnih.gov

Biological Activities of 5-Bromo-3-fluoro-1H-indazole and Analogs

Indazole derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. derpharmachemica.comevitachem.com The unique structural features of compounds like this compound contribute to their biological activities, including their ability to inhibit key enzymes and modulate cellular processes involved in cancer progression.

Anticancer Activity and Mechanisms

The anticancer properties of indazole derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways. rsc.org Dysregulation of these pathways is a common feature of many cancers.

Tyrosine Threonine Kinase (TTK) , also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint, a key mechanism for ensuring proper chromosome segregation during mitosis. nih.gov Inhibition of TTK leads to chromosomal instability and cell death in cancer cells, making it an attractive target for anticancer drug development. growingscience.com

A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were identified as potent TTK inhibitors. osti.govnih.gov Systematic optimization of this series, guided by structure-based design, led to compounds with high potency (TTK IC50 < 10 nM) and low off-target activity. nih.gov Another class of indazole derivatives, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides, also demonstrated potent TTK inhibition. nih.gov

The PI3K/Akt signaling pathway is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. oncotarget.comspandidos-publications.com Its aberrant activation is frequently observed in human cancers. oncotarget.com Indazole derivatives have emerged as promising inhibitors of this pathway. nih.gov

Several indazole-based compounds have been identified as potent inhibitors of Akt (also known as Protein Kinase B). ucsf.edu For instance, Abbott Labs developed selective Akt inhibitors based on an indazole scaffold. ucsf.edu Furthermore, a series of 3-amino-1H-indazole derivatives were synthesized and shown to inhibit the PI3K/Akt/mTOR pathway, exhibiting broad-spectrum antiproliferative activity against various cancer cell lines. nih.gov

| Compound Class | Target Kinase | Key Findings | Reference |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Potent and orally bioavailable inhibitors. | osti.govnih.gov |

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides/carboxamides | TTK | Potent inhibitors with good cell-based activity. | nih.gov |

| Indazole-based compounds | Akt | First selective Akt inhibitors from this scaffold. | ucsf.edu |

| 3-amino-1H-indazole derivatives | PI3K/Akt/mTOR | Broad-spectrum antiproliferative activity. | nih.gov |

The anticancer effects of indazole derivatives are also mediated through their ability to modulate cell proliferation and induce apoptosis (programmed cell death). ontosight.ai

For example, a study on 3-amino-1H-indazole derivatives revealed that the lead compound, W24, inhibited cancer cell proliferation by affecting DNA synthesis and induced G2/M cell cycle arrest. nih.gov This compound also triggered apoptosis by regulating the expression of proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov

In another study, a novel 6-substituted aminoindazole derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity in human colorectal cancer cells. nih.govrsc.org Its suppressive activity was linked to G2/M cell cycle arrest. nih.govrsc.org

| Compound/Derivative | Cell Line | Effect | Mechanism | Reference |

| W24 (3-amino-1H-indazole derivative) | HGC-27 | Inhibition of proliferation, G2/M arrest, apoptosis | Affects DNA synthesis, regulates Cyclin B1, BAD, Bcl-xL | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | Potent anti-proliferative activity, G2/M arrest | Suppressed IDO1 protein expression | nih.govrsc.org |

Cytotoxicity in Cancer Cell Lines

The 5-bromo-1H-indazole scaffold serves as a foundational structure for the development of novel anti-cancer agents. Research has focused on derivatives of 5-bromo-1H-indazol-3-amine, a compound synthesized from 5-bromo-2-fluorobenzonitrile (B68940). nih.govnih.gov A series of these indazole derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (HepG-2). nih.govresearchgate.net

In these studies, several derivatives demonstrated significant cytotoxic effects. nih.gov One particular compound, designated as 6o (a piperazine-indazole derivative), showed a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. nih.govresearchgate.net This compound also exhibited favorable selectivity, as it was less toxic to normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM. nih.govresearchgate.net Further investigation revealed that compound 6o may induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway in a dose-dependent manner. researchgate.net The cytotoxic activities of selected derivatives from this class are summarized below.

| Compound | K562 (IC₅₀ µM) | A549 (IC₅₀ µM) | PC-3 (IC₅₀ µM) | HepG-2 (IC₅₀ µM) |

| 6o | 5.15 | >50 | >50 | 20.3 |

| 6p | 6.51 | >50 | >50 | >50 |

| 6q | 9.75 | >50 | >50 | 30.1 |

| 5-Fu (Control) | 7.55 | 20.5 | 15.6 | 25.3 |

| Data sourced from studies on 5-bromo-1H-indazole-3-amine derivatives. nih.gov |

These findings underscore the potential of the 5-bromo-indazole framework as a promising scaffold for creating effective and selective anticancer agents. researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The indazole nucleus is a structural motif present in various synthetic compounds that exhibit a wide array of pharmacological activities, including antimicrobial properties. nih.govmdpi.com Derivatives of indazole have been investigated for their potential as antibacterial, antifungal, and antiviral agents. mdpi.com While specific studies focusing solely on this compound are limited, the general class of indazole compounds has shown significant antimicrobial potential. mdpi.com

While extensive research on the anti-MRSA activity of this compound itself is not prominent in the reviewed literature, related heterocyclic structures have been a focus of such investigations. For instance, various indole (B1671886) derivatives, which share structural similarities with indazoles, have been screened for activity against MRSA. nih.govmdpi.com One study on bromomethylthioindole-inspired carbazole (B46965) hybrids identified compounds with potent activity against MRSA clinical isolates. nih.gov The broader class of indazole derivatives is recognized for its antibacterial potential, suggesting a possible avenue for future research into the specific effects of this compound against resistant bacterial strains like MRSA. mdpi.com

The indazole scaffold is known to be a source of compounds with antifungal properties. mdpi.com Studies on related structures provide insight into this potential. For example, certain 5-fluoro-1H-indole-2,3-dione-triazoles have demonstrated better potency than the reference drug Fluconazole against Aspergillus niger. researchgate.net Another study identified a 5-phenyl-1H-imidazole derivative as a selective antifungal agent against Cryptococcus neoformans. nih.gov Although these are not indazole compounds, the general antifungal activity of nitrogen-containing heterocyclic compounds supports the exploration of this compound derivatives for similar applications. mdpi.com

Indazole derivatives are recognized for possessing a broad spectrum of biological activities, including anti-HIV properties. mdpi.com While the lead compound PF-74, an inhibitor of the HIV-1 capsid (CA) protein, has faced limitations due to moderate activity and poor metabolic stability, it has served as a basis for developing new derivatives. nih.gov Research into novel HIV-1 capsid binders has included modifications of indole-containing structures, such as derivatives of (5-bromo-1H-indol-3-yl)acetamide, to improve potency and metabolic stability. nih.gov The metabolic stability of such compounds is a critical factor, with halogenation, including fluorination, being a common strategy to enhance this property. evitachem.com

Enzymatic Inhibitory Properties (e.g., NOS, F1F0-ATPase, PDK1)

Derivatives of the indazole skeleton have been widely explored as inhibitors of various enzymes, which is central to their therapeutic effects. mdpi.com A close structural analogue, 6-bromo-3-chloro-5-fluoro-1H-indazole, has been investigated as a selective inhibitor of c-MET kinase, a key enzyme in cancer progression. Furthermore, derivatives of 1H-indazol-3-amine have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), with one compound showing an IC₅₀ value of 2.9 nM. mdpi.com Indazole compounds have also been noted as potential inhibitors of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. smolecule.com While specific inhibitory data for this compound against Nitric Oxide Synthase (NOS), F1F0-ATPase, or Pyruvate Dehydrogenase Kinase 1 (PDK1) is not detailed in the provided literature, the established activity of the indazole class against various kinases suggests this is a viable area for future investigation. mdpi.com

Potential in Other Therapeutic Areas (e.g., Anti-inflammatory, Antiarrhythmic)

The indazole nucleus is a versatile scaffold that has been successfully incorporated into compounds with diverse therapeutic applications beyond oncology and infectious diseases. mdpi.com Notably, indazole derivatives are known to possess both anti-inflammatory and antiarrhythmic properties. mdpi.com Research into related compounds, such as 6-bromo-3-chloro-5-fluoro-1H-indazole, has also pointed to potential anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and enzymes. The established pharmacological profile of the indazole class suggests that this compound could be a valuable starting point for designing new molecules targeting inflammatory conditions or cardiac arrhythmias. mdpi.com

Computational and Structural Analysis of 5 Bromo 3 Fluoro 1h Indazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like 5-bromo-3-fluoro-1H-indazole. These calculations provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical behavior.

Studies on similar halogenated indazole and indole (B1671886) derivatives have demonstrated the utility of DFT in elucidating various molecular properties. nih.govdergipark.org.tr For instance, DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap often correlates with higher chemical reactivity and polarizability. nih.gov In related compounds, the HOMO and LUMO are typically localized across the planar ring system. nih.gov

Furthermore, DFT can be employed to predict reactivity parameters such as chemical hardness, softness, electronegativity, and electrophilicity, which are valuable for understanding how the molecule will interact with other chemical species. dergipark.org.tr While specific DFT data for this compound is not extensively reported in the provided results, the principles from related studies on halogenated heterocycles are directly applicable. nih.govdergipark.org.tr These computational methods can also be used to cross-validate experimental data, such as bond angles and distances obtained from crystallographic studies.

Conformational Analysis and Tautomeric Preferences

The conformational flexibility and tautomeric equilibrium of this compound are key aspects of its structural chemistry.

Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. For most indazoles, the 1H-tautomer is the more thermodynamically stable and, therefore, the predominant form. csic.esnih.gov This preference is influenced by the substitution pattern on the indazole ring. csic.es In the case of this compound, the 1H tautomer is expected to be the dominant form.

The indazole ring system itself is largely planar. However, substituents can introduce minor puckering. In related bromo-substituted indazole derivatives, the fused pyrazole (B372694) and benzene (B151609) rings are nearly co-planar, with only a small dihedral angle between them. iucr.orgiucr.org It is anticipated that this compound would adopt a similarly planar conformation.

Crystallographic Studies and Supramolecular Assembly

Crystallographic studies provide definitive information about the three-dimensional arrangement of molecules in the solid state. While specific crystallographic data for this compound is limited in the provided search results, insights can be drawn from related structures.

Hydrogen Bonding Networks and Aromatic Interactions

In addition to hydrogen bonding, aromatic interactions, such as π-π stacking, play a significant role in the supramolecular assembly. In some bromo-indazole derivatives, π-π stacking interactions have been observed with centroid-centroid distances around 3.74 Å. iucr.org Halogen bonding, a non-covalent interaction involving halogen atoms, may also influence the crystal packing.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR: In the ¹H NMR spectrum of related indazole compounds, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm. rsc.org The N-H proton of the indazole ring is often observed as a broad singlet at a downfield chemical shift, sometimes above δ 10 ppm, due to hydrogen bonding. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For substituted indazoles, the carbon signals of the indazole ring appear in the aromatic region of the spectrum. rsc.org The positions of the bromine and fluorine atoms will influence the chemical shifts of the adjacent carbon atoms due to their electronic effects.

¹⁹F NMR: ¹⁹F NMR is a crucial tool for fluorinated compounds. The chemical shift of the fluorine atom in this compound would provide direct evidence for its presence and electronic environment. In similar fluoro-substituted indole derivatives, the ¹⁹F NMR signals appear at specific chemical shifts that are characteristic of the fluorine's position on the aromatic ring. rsc.org

Table 1: Representative NMR Data for Related Halogenated Indoles/Indazoles

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) |

| ¹H | 3-Bromo-5-fluoro-1H-indole | CDCl₃ | 8.45 (s, 1H, NH), 7.53 (s, 1H, H-2), 7.26–7.15 (m, 3H, H-4, H-6, H-7) |

| ¹³C | 3-Bromo-5-fluoro-1H-indole | CDCl₃ | 139.42, 134.41, 131.62, 129.28, 126.13, 123.69, 114.12, 112.83 |

| ¹⁹F | 5-Fluoro-3-methyl-1H-indole rsc.org | CDCl₃ | -125.24 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₇H₄BrFN₂. The expected molecular weight is approximately 215.02 g/mol .

In mass spectrometry, the presence of a bromine atom is highly characteristic due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two mass-to-charge units (m/z).

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₇H₄BrFN₂ | - |

| Molecular Weight | ~215.02 g/mol | Calculated based on isotopic masses. |

| Nominal Mass | 214 g/mol | Based on the most common isotopes. |

| [M]⁺ Isotopic Pattern | m/z ~214 and ~216 | Characteristic 1:1 ratio for bromine. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds.

Although a specific experimental IR spectrum for this compound is not widely published, the characteristic absorption bands can be predicted based on its structure and data from analogous compounds. For instance, related indole and indazole derivatives show distinct peaks for N-H, C-H, C=C, C-F, and C-Br bonds . The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400–1600 cm⁻¹ region. The carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching bands are anticipated at lower wavenumbers, typically around 1100 cm⁻¹ and 750 cm⁻¹, respectively .

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Indazole N-H |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl C-H |

| C=C/C=N Stretch | 1400 - 1600 | Aromatic Ring |

| C-F Stretch | ~1100 | Aryl-F |

| C-Br Stretch | ~750 | Aryl-Br |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. This technique is particularly useful for analyzing the skeletal vibrations of aromatic rings.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides information on bond lengths, bond angles, and intermolecular interactions in the solid state.

There are no published single-crystal X-ray diffraction data for this compound itself. However, powder X-ray diffraction (PXRD) data is available for salts of larger molecules that incorporate the this compound moiety. For example, the hydrochloride and hydrobromide salts of an (E)-N,N-dimethyl-4-((2-((5-((Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenylbut-1-en-1-yl)pyridin-2-yl)oxy)ethyl)amino)but-2-enamide have been characterized by PXRD google.comgoogle.com.

Studies on other halogenated indazoles, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, reveal that the indazole ring system is nearly planar iucr.orgjmchemsci.comcalpaclab.com. In the crystal lattice, these molecules are often stabilized by intermolecular interactions, including N-H···N hydrogen bonds, which can lead to the formation of dimers or catemers (chain-like structures) iucr.orgcsic.es. Halogen bonding involving the bromine atom may also play a role in the crystal packing .

Table 3: Powder X-ray Diffraction Peaks for a Hydrochloride Salt Containing the this compound Moiety google.comgoogle.com

| Diffraction Angle (2θ ± 0.2°) |

|---|

| 6.1 |

| 11.8 |

| 16.8 |

| 18.1 |

| 19.5 |

Note: This data is for a complex salt and not for the pure compound this compound.

Preclinical and Clinical Development Potential

Considerations for Drug Development Based on Indazole Scaffolds

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern drug development. samipubco.comaustinpublishinggroup.com Its significance stems from its ability to mimic endogenous biomolecules, allowing it to interact with various biological targets. samipubco.com This structural versatility has led to the development of indazole-containing drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV activities. samipubco.comnih.govnih.govbenthamdirect.comnih.govresearchgate.netresearchgate.netmdpi.com

Several factors make the indazole scaffold particularly attractive for drug development:

Privileged Structure: The indazole core is considered a privileged scaffold because it can interact with multiple biological targets, serving as a valuable framework for discovering new drugs. samipubco.compharmablock.combenthamdirect.com

Bioisostere Potential: Indazole can act as a bioisostere for other important chemical groups like phenol (B47542) and indole (B1671886). This allows medicinal chemists to replace these groups with an indazole ring to potentially improve a drug's properties. pharmablock.com

Favorable Physicochemical Properties: Indazole derivatives often exhibit desirable drug-like properties, including good solubility, metabolic stability, and oral bioavailability, which are crucial for developing effective oral medications. samipubco.com

Synthetic Accessibility: A broad range of synthetic methods have been developed to modify the indazole core. This allows for the rapid creation of diverse compound libraries for structure-activity relationship (SAR) studies, which are essential for optimizing a drug's potency and selectivity. samipubco.com

The clinical success of several indazole-containing drugs, such as the anticancer agents Pazopanib and Axitinib, underscores the therapeutic potential of this scaffold. samipubco.comresearchgate.net At least 43 indazole-based therapeutic agents are or have been in clinical trials, highlighting the ongoing importance of this chemical framework in medicine. nih.govbenthamdirect.comresearchgate.netresearchgate.net

Analogues and Derivatives of 5-Bromo-3-fluoro-1H-indazole for Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial promising compound, or "hit," is chemically modified to enhance its therapeutic properties. For this compound, this process involves the synthesis and evaluation of various analogues and derivatives to improve potency, selectivity, and pharmacokinetic profiles. The strategic placement of bromine and fluorine atoms on the indazole ring already provides a unique starting point for developing novel therapeutic agents. acs.orgontosight.ainih.gov

Synthesis and Evaluation of Novel Derivatives with Enhanced Potency and Selectivity

The synthesis of novel derivatives from a parent compound like this compound is a cornerstone of medicinal chemistry. By systematically altering the chemical structure, researchers can explore the structure-activity relationships (SAR) to identify modifications that lead to improved biological activity. nih.govacs.orgnih.govebi.ac.uk

For instance, the synthesis of 1H-indazole-3-amine derivatives often starts from a similar bromo-substituted precursor, 5-bromo-2-fluorobenzonitrile (B68940), which is cyclized to form the indazole core. nih.gov This core can then be further modified, for example, through Suzuki coupling reactions to introduce various substituents. nih.govnih.gov The evaluation of these new compounds against cancer cell lines has shown that specific derivatives can exhibit potent inhibitory effects. nih.gov One such study found a derivative, compound 6o, to have a significant inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov

Structure-activity relationship studies have revealed that the position and nature of substituents on the indazole ring are crucial for activity. nih.gov For example, in a series of 1,3-disubstituted indazoles designed as HIF-1 inhibitors, the specific furan (B31954) moiety on the indazole skeleton was found to be critical for high inhibitory activity. nih.gov Similarly, for indazole arylsulfonamides acting as CCR4 antagonists, substitutions at the C4, C5, C6, and C7 positions were explored, with C6 analogues being preferred. acs.org

The introduction of fluorine, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com The development of inhibitors for various kinases, such as PI3Kδ, has successfully utilized an indazole scaffold. Through a scaffold-hopping strategy, researchers designed and synthesized 26 indazole derivatives, identifying a compound with good isoform selectivity and potency against hepatocellular carcinoma. nih.gov

Table 1: Examples of Biologically Active Indazole Derivatives

| Compound | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Compound 6o (an indazole derivative) | Anticancer (K562 cell line) | IC50 of 5.15 µM | nih.gov |

| Compound 9x (an indazole derivative) | PI3Kδ inhibitor | Superior efficacy in HCC cell lines and xenograft models compared to Idelalisib and Sorafenib. | nih.gov |

| Entrectinib | Anaplastic lymphoma kinase (ALK) inhibitor | IC50 of 12 nM | mdpi.com |

| Compound 105 (a 1H-indazole derivative) | Pan-FGFR inhibitor | FGFR1-4 IC50 values of 0.9, 2.0, 2.0, and 6.1 nM, respectively. | mdpi.com |

Prodrug Strategies and Targeted Delivery

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often through enzymatic processes. nih.gov This approach can be used to improve a drug's solubility, stability, and bioavailability, or to target it to specific tissues. nih.govnih.gov For indazole-based compounds, which can sometimes have poor solubility, prodrug strategies are a valuable tool. google.comgoogle.com

One common prodrug approach involves attaching a water-soluble group, such as glucuronic acid, to the drug molecule. nih.gov This can significantly increase the drug's solubility. The linker used to connect the drug and the soluble group can be designed to be cleaved by specific enzymes that are abundant in the target tissue, leading to a targeted release of the active drug. nih.gov

Another strategy involves the use of metal-based prodrugs. For example, cobalt(III) complexes can be designed to release an active drug under the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov This approach could potentially be applied to indazole-based anticancer agents to improve their tumor selectivity and reduce side effects.

While specific prodrug strategies for this compound are not extensively documented in publicly available literature, the general principles of prodrug design are highly applicable to this and other indazole derivatives to overcome potential pharmacokinetic challenges.

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools in drug development. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the drug's effect). acs.orgbiotech-asia.orgontosight.airesearchgate.netresearchgate.net Computational tools are increasingly used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new drug candidates, including indazole derivatives. biotech-asia.orgresearchgate.net

For indazole-based kinase inhibitors, PK/PD studies are crucial for determining the optimal dosing regimen to achieve sustained target inhibition. acs.orgnih.gov For example, in the development of aza-indazole IRAK4 inhibitors for neuroinflammation, an in vivo PK/PD study in mice was conducted to measure the dose-dependent modulation of cytokine production following an inflammatory stimulus. acs.org This type of study provides critical information on the drug's exposure-response relationship.

The pharmacokinetic properties of indazole derivatives can be significantly influenced by their chemical structure. nih.gov In the development of PI3Kδ inhibitors, a novel indazole derivative was identified that not only had good potency but also a favorable PK profile. nih.gov Similarly, for bacterial gyrase B inhibitors based on an indazole scaffold, optimization of physicochemical properties led to compounds with excellent antibacterial activity and favorable PK properties, resulting in good efficacy in animal infection models. nih.gov

Emerging Research and Future Directions

The field of indazole-based drug discovery continues to evolve, with ongoing research exploring new therapeutic applications and innovative chemical designs. nih.govvulcanchem.com Future directions for the indazole scaffold, including for compounds like this compound, are likely to focus on several key areas:

Novel Therapeutic Targets: Researchers are continuously identifying new biological targets for which indazole-based inhibitors could be developed. This includes not only kinases but also other enzyme families and receptor systems. researchgate.net

Targeted Therapies: The development of highly selective inhibitors that target specific disease-causing proteins is a major goal of modern drug discovery. The versatility of the indazole scaffold makes it well-suited for the design of such targeted agents. nih.gov

Combination Therapies: Indazole-based drugs may be used in combination with other therapeutic agents to enhance efficacy and overcome drug resistance. For example, an indazole-based kinase inhibitor might be combined with a traditional chemotherapy drug for the treatment of cancer. researchgate.net

Advanced Drug Delivery Systems: The use of nanotechnology and other advanced drug delivery systems could help to improve the therapeutic index of indazole-based drugs by enhancing their delivery to the target site and reducing off-target effects.

Q & A

Q. What are the established synthetic routes for 5-bromo-3-fluoro-1H-indazole?

A common approach involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization . For example, halogenated intermediates (e.g., chloro or nitro derivatives) can undergo ring closure with hydrazine hydrate in dimethylformamide (DMF) to form the indazole core. Subsequent halogenation (e.g., bromination or fluorination) at specific positions is achieved using reagents like N-bromosuccinimide (NBS) or Selectfluor™. Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize byproducts .

Q. How is the structural integrity of this compound confirmed experimentally?

Multi-nuclear NMR spectroscopy (1H, 13C, 19F) is critical for verifying substituent positions and purity. For example:

- 1H NMR : Peaks at δ 7.23–7.14 ppm (aromatic protons) and δ 4.62–3.28 ppm (alkyl chains) confirm substitution patterns.

- 19F NMR : A singlet near -114 ppm indicates fluorine presence. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 215.022), while elemental analysis ensures stoichiometric accuracy .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Enzymatic assays : Test α-glucosidase inhibition (IC50 values) to assess metabolic activity.

- Antioxidant potential : Use DPPH radical scavenging assays with IC50 comparisons to standard antioxidants like ascorbic acid.

- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and membrane permeability via LC-MS quantification in cell lysates .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved?

X-ray crystallography refined with SHELXL software resolves bond-length discrepancies and validates tautomeric forms. For example, SHELX’s iterative refinement corrects for thermal motion artifacts in halogenated indazoles. If twinning occurs (common in fluorinated crystals), SHELXD/SHELXE can phase high-resolution data . DFT calculations (e.g., Gaussian09) predict optimized geometries and NMR chemical shifts, cross-referenced with experimental data to resolve ambiguities .

Q. What methodologies optimize regioselective functionalization of this compound for SAR studies?

Click chemistry (CuI-catalyzed azide-alkyne cycloaddition) introduces triazole or thiadiazole moieties at the bromine site. For example:

- React with 1-ethynyl-4-fluorobenzene in PEG-400:DMF (1:1) at 60°C for 12 hours.

- Purify via flash chromatography (hexane:EtOAc gradient) and characterize by 2D NMR (COSY, HSQC) to confirm regiochemistry .

Q. How to address discrepancies in bioactivity data across different assay platforms?

Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). For instance:

- If α-glucosidase inhibition (in vitro) does not correlate with cellular glucose uptake, assess compound stability (HPLC) or intracellular accumulation (LC-MS).

- Perform kinetic solubility assays in PBS (pH 7.4) to rule out solubility artifacts. Use molecular dynamics simulations (e.g., GROMACS) to predict membrane interaction and partitioning .

Methodological Considerations

- Synthetic Optimization : Monitor reactions by TLC (silica gel 60 F254) and optimize stoichiometry (e.g., 1.2 eq. NBS for bromination).

- Crystallography : Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and solve structures via direct methods in SHELXT .

- Bioactivity : Include positive controls (e.g., acarbose for α-glucosidase) and triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.